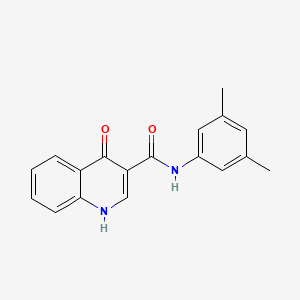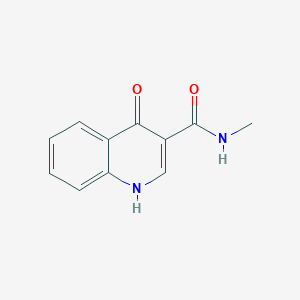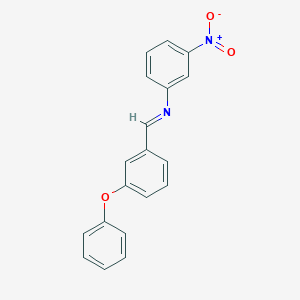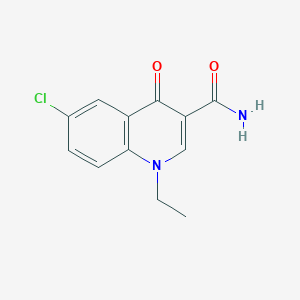
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the class of quinoline carboxamides and is a potent antagonist of glutamate receptors, specifically the AMPA receptor subtype. In
Mécanisme D'action
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide acts as a competitive antagonist of AMPA receptors, binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of AMPA receptors, this compound can modulate synaptic plasticity and reduce excitotoxicity, which is the damage caused to neurons by excessive activation of glutamate receptors. This compound has also been shown to have effects on other ion channels and receptors, including NMDA receptors and GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that this compound can reduce the excitability of neurons and modulate synaptic plasticity. In vivo studies have shown that this compound can protect against excitotoxicity and reduce the severity of seizures and stroke. This compound has also been shown to have effects on learning and memory, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological conditions. This compound is also relatively stable and can be stored for long periods of time. However, this compound has several limitations, including its high cost and the difficulty of synthesizing it. This compound also has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in clinical settings. Another area of interest is the investigation of the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the effects of this compound on other ion channels and receptors, such as NMDA receptors and GABA receptors, warrant further investigation. Finally, the development of more efficient and cost-effective methods for synthesizing this compound could facilitate its use in a wider range of experiments.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylamine with 2-chloroquinoline-3-carboxylic acid, followed by cyclization and subsequent reaction with ammonia. Another method involves the reaction of 3,5-dimethylphenylamine with 2-chloro-4,6-dimethoxyquinoline-3-carboxylic acid, followed by cyclization and reaction with ammonia. The synthesis of this compound requires specialized knowledge and equipment, making it a challenging compound to produce.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its potential use in scientific research. It is a potent antagonist of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. This compound has been used to study the role of AMPA receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. It has also been used to investigate the mechanisms of action of other drugs that target AMPA receptors.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-12(2)9-13(8-11)20-18(22)15-10-19-16-6-4-3-5-14(16)17(15)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCJNUMUVTYCLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 2-aminoacetate](/img/structure/B7464492.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)




![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)


![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)